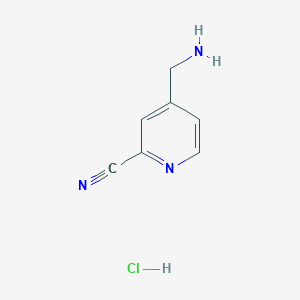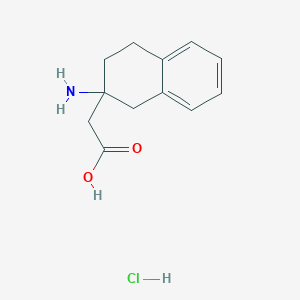
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride
Overview
Description
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and 2-methoxyethylamine.
Amidation Reaction: The carboxyl group of (S)-phenylalanine is converted to an amide using 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or alkyl groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the phenyl ring can engage in π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanamide hydrochloride: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
(2S)-2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide hydrochloride: Contains a hydroxyethyl group instead of a methoxyethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the 2-methoxyethyl group in (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride imparts unique solubility and reactivity characteristics, making it distinct from its analogs. This structural feature can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMHZLRVPGNI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)





![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)


